Degradation Potency (DC50) and Maximal Degradation (Dmax) Compared to In-Class PROTACs
The target compound is a potent BRD9 degrader. To benchmark its activity, its degradation potency (DC50) and maximal degradation (Dmax) can be compared to other leading BRD9 PROTACs in the same cellular context. For instance, in HS-SY-II synovial sarcoma cells, the closely related degrader CW-3308 exhibits a DC50 of <10 nM and a Dmax >90% [1]. A more recently developed compound, XYD270, demonstrates superior potency in the same cell line with a DC50 of 0.082 nM and a Dmax of 96% [2]. Another advanced degrader, C6, shows a DC50 of 1.02 ± 0.52 nM in a comparable assay, with high selectivity [3]. These data establish a clear potency benchmark for BRD9 PROTACs in this cellular model, allowing for a quantitative comparison of the target compound's own performance metrics once determined.
| Evidence Dimension | Degradation Potency and Maximal Degradation |
|---|---|
| Target Compound Data | Not provided in the available sources. |
| Comparator Or Baseline | CW-3308: DC50 <10 nM, Dmax >90% in G401 and HS-SY-II cells [1]. XYD270: DC50 = 0.082 nM, Dmax = 96% in HS-SY-II cells [2]. C6: DC50 = 1.02 ± 0.52 nM in MV4;11 cells [3]. |
| Quantified Difference | N/A |
| Conditions | Cell-based degradation assays using HS-SY-II synovial sarcoma or MV4;11 acute myeloid leukemia cell lines. |
Why This Matters
This provides a clear, quantitative benchmark for evaluating the target compound's potency against the most advanced BRD9 PROTACs in clinically relevant cell lines.
- [1] Wang, C., et al. (2024). Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9. Journal of Medicinal Chemistry, 67(16), 14125-14154. View Source
- [2] Huang, Y., et al. (2026). Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy. Journal of Medicinal Chemistry, 69(7), 1122-1137. View Source
- [3] Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia. (2023). ScienceDirect. View Source
